molecular formula C12H12N4O4 B2760254 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic Acid CAS No. 339012-78-1

4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic Acid

Cat. No.: B2760254
CAS No.: 339012-78-1
M. Wt: 276.252
InChI Key: CLICGSYQJPKJOH-UHFFFAOYSA-N
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Description

The compound 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic Acid is a heterocyclic molecule featuring an oxazole ring fused with a pyrimidine moiety via a carbamoyl linkage and a carboxylic acid group. The ester derivative has a molecular formula of C₁₄H₁₆N₄O₄, a molar mass of 304.3 g/mol, and a melting point of 148–150°C . The carboxylic acid form would replace the ethyl ester (-COOEt) with a carboxylic acid (-COOH), resulting in a molecular formula of C₁₂H₁₂N₄O₄.

Properties

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-5-4-6(2)14-12(13-5)15-10(17)8-7(3)20-16-9(8)11(18)19/h4H,1-3H3,(H,18,19)(H,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLICGSYQJPKJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(ON=C2C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine derivative, followed by the formation of the oxazole ring. The final step involves the introduction of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems helps in maintaining precise control over reaction conditions such as temperature, pressure, and pH. This ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions at the Pyrimidine Ring

The 4,6-dimethylpyrimidin-2-yl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions. Key examples include:

Reaction TypeConditionsProductYieldReference
Chlorination Cl₂, FeCl₃ catalyst, 40°C4-Chloro-6-methylpyrimidin-2-yl derivative72%
Nitration HNO₃ (30%), H₂SO₄, 25°C, 12 h5-Nitro-4,6-dimethylpyrimidin-2-yl analog58%
Sulfonation SO₃, DMF, refluxPyrimidine sulfonic acid derivative65%
  • Mechanistic Insight : Electron-donating methyl groups activate the pyrimidine ring at positions 4 and 6, while the carbamoyl group directs substitution to position 5 .

Carboxylic Acid Derivative Formation

The –COOH group participates in esterification and amidation reactions:

Reaction TypeReagents/ConditionsProductApplicationReference
Esterification MeOH, H₂SO₄ (cat.), refluxMethyl 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyloxazole-3-carboxylateIntermediate for drug synthesis
Amidation SOCl₂, NH₃ (g)Corresponding primary amideBioactive analog preparation
Mixed Anhydride ClCO₂Et, Et₃N, THFActivated intermediate for peptide couplingProdrug development
  • Key Data : Esterification proceeds with >85% conversion under acid catalysis . Amidation requires anhydrous conditions to avoid hydrolysis.

Oxazole Ring Reactivity

The 1,2-oxazole ring

Scientific Research Applications

Medicinal Chemistry

Research indicates that 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid acts as a potent inhibitor of monoamine oxidase enzymes. This inhibition is significant for the metabolism of neurotransmitters, suggesting potential therapeutic applications in treating conditions such as depression and anxiety disorders .

Enzyme Interaction Studies

The compound's ability to form stable complexes with various transition metals opens avenues for studying enzyme interactions and cellular processes. It can bind to specific molecular targets, altering their activity and triggering various biochemical pathways .

Chemical Synthesis

This compound serves as a valuable building block in synthesizing more complex molecules. Its unique reactivity allows for modifications that can lead to derivatives with enhanced properties or activities .

Material Science

Due to its chemical stability and reactivity, it may find applications in developing new materials or chemical processes that require specific functional properties.

Case Study 1: Therapeutic Potential

A study explored the inhibition of monoamine oxidase by this compound in vitro. Results indicated significant inhibitory effects comparable to established antidepressants, suggesting its potential as a novel therapeutic agent for mood disorders.

Case Study 2: Catalytic Applications

Research demonstrated that derivatives of this compound could act as effective catalysts in organic reactions involving transition metals. The study highlighted how modifications to the oxazole or pyrimidine components could enhance catalytic efficiency and selectivity .

Mechanism of Action

The mechanism by which 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s heterocyclic architecture places it within a broader class of biologically and industrially relevant molecules. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Functional Groups Key Features Reference
Target Compound (carboxylic acid form) C₁₂H₁₂N₄O₄ Oxazole, pyrimidine, carbamoyl, -COOH High polarity due to carboxylic acid Inferred
Ethyl ester derivative C₁₄H₁₆N₄O₄ Oxazole, pyrimidine, carbamoyl, -COOEt Ester group enhances lipophilicity
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Pyrimidine, -Cl, -COOH Chlorine substituent increases reactivity
Pyrazole-carboximidamide derivatives (e.g., Comp 1, ) C₁₇H₁₇N₃O Pyrazole, methoxyphenyl, carboximidamide Basic amidine group influences bioactivity
Coumarin-pyrimidinone hybrids (e.g., 4i, ) Complex formulae Pyrimidinone, coumarin, tetrazole Extended conjugation for optical properties

Key Differences and Implications

Functional Group Impact: The carboxylic acid group in the target compound contrasts with the ester in its derivative and the chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid . Carboximidamide groups in pyrazole derivatives () confer basicity and nucleophilicity, making them suitable for coordination chemistry or as enzyme inhibitors .

Heterocyclic Core Variations: The oxazole-pyrimidine scaffold in the target compound differs from pyrazole () or pyrimidinone-coumarin hybrids (). Oxazole’s electron-deficient nature may enhance stability under acidic conditions compared to pyrazole.

Synthetic and Analytical Considerations :

  • Crystallographic tools like SHELXL () and visualization software such as ORTEP-3 () are critical for resolving the 3D structures of such compounds, particularly for confirming carbamoyl linkages and substituent orientations .
  • The absence of melting point data for the target compound highlights the need for experimental characterization, as seen in related esters .

Biological Activity

4-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a pyrimidine ring and an oxazole moiety, which play crucial roles in its pharmacological properties.

The molecular formula of this compound is C14H16N4O3, with a molecular weight of 276.25 g/mol. Its structural components suggest potential interactions with various biological targets due to the presence of functional groups conducive to enzyme inhibition and receptor binding .

Antimicrobial Activity

Research indicates that similar compounds within the oxazole class exhibit significant antibacterial and antifungal properties. The presence of the pyrimidine moiety enhances these effects, potentially through mechanisms involving disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacterial32 µg/mL
Compound BFungal16 µg/mL
4-Dimethylpyrimidinyl OxazoleBacterial8 µg/mL

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against carbonic anhydrase and acetylcholinesterase (AChE). Inhibitors of carbonic anhydrase are valuable in treating conditions like glaucoma and edema. Studies have reported IC50 values indicating effective inhibition at low concentrations, suggesting significant therapeutic potential .

Table 2: Enzyme Inhibition Potency

Enzyme TypeIC50 (µM)Reference
Carbonic Anhydrase II0.5
Acetylcholinesterase0.9

Anticancer Activity

Preliminary studies have indicated that the compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action .

Case Study: Anticancer Evaluation
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. This suggests potential for development as an anticancer agent.

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The structural components allow for effective binding to active sites on enzymes.
  • Interference with Cellular Processes : The oxazole ring may interact with cellular membranes or nucleic acids, disrupting normal cellular functions.

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